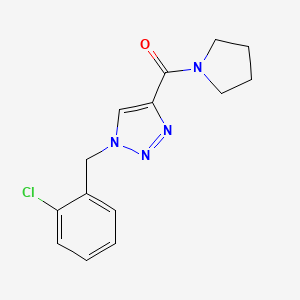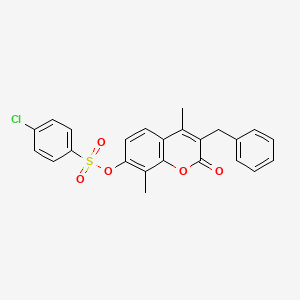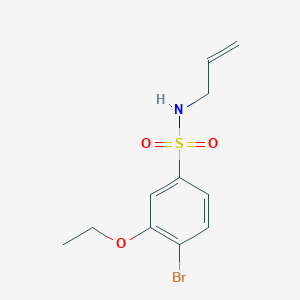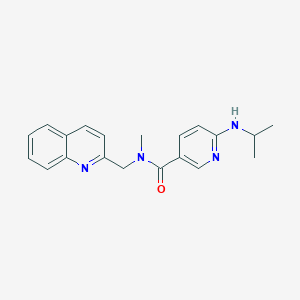![molecular formula C21H20FN3O2 B5207162 6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)
6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FMPDQ and is a quinoline derivative.
Mécanisme D'action
FMPDQ acts as a competitive antagonist of the 5-HT7 receptor. This receptor is a G protein-coupled receptor that is widely expressed in the central nervous system. Its activation by serotonin leads to the activation of various signaling pathways, including the cAMP pathway. By blocking the 5-HT7 receptor, FMPDQ inhibits the downstream signaling pathways, leading to a decrease in cAMP levels and a reduction in the activity of neurons that are involved in mood regulation, cognition, and sleep.
Biochemical and Physiological Effects:
FMPDQ has been shown to have a significant impact on various physiological processes, including sleep, anxiety, and depression. In animal models, FMPDQ has been shown to increase the duration of non-REM sleep and decrease the latency to sleep onset. It has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
FMPDQ has several advantages as a pharmacological tool for studying the central nervous system. It is a selective antagonist of the 5-HT7 receptor, which allows for the specific modulation of this receptor without affecting other serotonin receptors. It also has a long half-life, which allows for sustained receptor blockade. However, FMPDQ has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
For the study of FMPDQ include investigating its effects on other physiological processes and developing more potent and selective 5-HT7 receptor antagonists for use in medical research.
Méthodes De Synthèse
The synthesis of FMPDQ involves a multistep process. The first step involves the preparation of 4-fluoroaniline, which is then reacted with piperazine to form 4-(4-fluorophenyl)-1-piperazine. This intermediate is then reacted with 8-methyl[1,3]dioxolo[4,5-g]quinoline to form FMPDQ. The reaction conditions and purification methods are critical to obtaining high yields and purity of the compound.
Applications De Recherche Scientifique
FMPDQ has shown potential as a pharmacological tool for studying the central nervous system. It has been used in research to investigate the role of serotonin receptors in various neurological disorders, including anxiety, depression, and schizophrenia. FMPDQ is a selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. By selectively blocking this receptor, researchers can study the effects of its modulation on various physiological and behavioral processes.
Propriétés
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-8-methyl-[1,3]dioxolo[4,5-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-10-21(23-18-12-20-19(11-17(14)18)26-13-27-20)25-8-6-24(7-9-25)16-4-2-15(22)3-5-16/h2-5,10-12H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWKSFIOVKISBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C12)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-Fluorophenyl)piperazin-1-yl]-8-methyl-[1,3]dioxolo[4,5-g]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)
![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)


![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)
![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)
